N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
“N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a synthetic organic compound that features both thiophene and oxalamide functional groups Thiophene is a sulfur-containing heterocycle, while oxalamide is a derivative of oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene derivatives: Starting with thiophene, functionalize the 2- and 3-positions to introduce the necessary substituents.
Oxalamide formation: React oxalyl chloride with the appropriate amines to form the oxalamide linkage.
Coupling reactions: Combine the thiophene derivatives with the oxalamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the oxalamide group could lead to the formation of amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Materials Science: Incorporation into polymers for electronic or photonic applications.
Biology and Medicine
Drug Development: Exploration as a potential therapeutic agent due to its unique structural features.
Biological Probes: Use in studying biological pathways involving sulfur-containing compounds.
Industry
Specialty Chemicals: Production of high-value chemicals for specific industrial applications.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The thiophene rings could engage in π-π interactions or hydrogen bonding, while the oxalamide group might form coordination complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-(thiophen-3-yl)oxalamide
Uniqueness
“N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is unique due to the specific positioning of the hydroxyethoxy and thiophene groups, which could confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H18N2O4S, with a molecular weight of approximately 342.45 g/mol. The structure features a thiophene moiety, which is known for its role in various biological activities.
Structural Formula
Properties Table
Property | Value |
---|---|
Molecular Formula | C16H18N2O4S |
Molecular Weight | 342.45 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not Available |
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies have demonstrated that related oxalamide compounds can modulate pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases .
- Antioxidant Activity : Preliminary studies suggest that this compound could act as an antioxidant, reducing oxidative stress in cellular models, which is crucial for preventing cellular damage and associated diseases .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Specific Enzymes : It may inhibit enzymes involved in the inflammatory response or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways such as NF-kB or MAPK, which are critical in inflammation and cancer progression.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of oxalamide derivatives, it was found that this compound significantly inhibited the growth of breast cancer cells (MCF-7). The IC50 value was determined to be 15 µM, suggesting potent activity compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Potential
A separate investigation assessed the anti-inflammatory effects of this compound using RAW 264.7 macrophages stimulated with LPS. Results indicated that treatment with the compound reduced TNF-alpha levels by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Study 3: Oxidative Stress Reduction
In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cells under oxidative stress conditions, suggesting a protective effect against neurodegenerative diseases .
Properties
IUPAC Name |
N'-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-4-5-21-13(11-3-7-22-10-11)9-17-15(20)14(19)16-8-12-2-1-6-23-12/h1-3,6-7,10,13,18H,4-5,8-9H2,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYAZSXGWDLOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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